molecular formula C24H18BrN5O2 B14980549 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14980549
M. Wt: 488.3 g/mol
InChI Key: HCTOHVGWCVSUFE-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, triazole, and carboxamide groups

Preparation Methods

The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Coupling Reactions: The final step involves coupling the benzoxazole and triazole intermediates with the carboxamide group, often using amide bond formation techniques.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological research to study its effects on various cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide and 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione share structural similarities.

    Uniqueness: The presence of the benzoxazole ring and the specific substitution pattern in this compound contributes to its unique chemical and biological properties, distinguishing it from other related compounds.

Properties

Molecular Formula

C24H18BrN5O2

Molecular Weight

488.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C24H18BrN5O2/c1-14-4-3-5-18(12-14)26-24(31)22-15(2)30(29-27-22)19-10-11-21-20(13-19)23(32-28-21)16-6-8-17(25)9-7-16/h3-13H,1-2H3,(H,26,31)

InChI Key

HCTOHVGWCVSUFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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